molecular formula C8H17N B8189727 2,7-Dimethyl-azepane

2,7-Dimethyl-azepane

Cat. No.: B8189727
M. Wt: 127.23 g/mol
InChI Key: ZGOFYGXJJVTXIZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-azepane is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . It is a derivative of azepane (hexamethyleneimine), a seven-membered cyclic secondary amine which serves as a fundamental building block in organic and medicinal chemistry . The compound is characterized by the SMILES notation CC1CCCCC(N1)C, indicating its specific methyl-substituted ring structure . As a specialized heterocyclic building block, this compound offers researchers a versatile scaffold for the synthesis of more complex molecules. Its structure makes it particularly useful in drug discovery and development efforts, where azepane rings are known to be key components in a variety of pharmaceutical agents . Researchers utilize this compound in the exploration of new biologically active substances, leveraging its properties to modulate the pharmacokinetics and binding affinities of potential drug candidates. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

2,7-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFYGXJJVTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Amines and Amino Alcohols

Cyclization reactions represent a foundational approach to azepane synthesis. For 2,7-dimethyl-azepane, this typically involves intramolecular ring closure of linear precursors bearing pre-installed methyl groups. A common route starts with N-protected 6-amino-2-heptanol , where the amine and alcohol functionalities undergo acid-catalyzed cyclization to form the azepane ring . Key variables include:

  • Catalyst selection : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate dehydration and ring formation.

  • Temperature : Reactions proceed optimally between 80–120°C, balancing rate and side-product formation .

  • Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl groups prevent undesired N-alkylation during cyclization.

While this method achieves moderate yields (50–65%), competing elimination pathways often reduce efficiency. For example, incomplete dehydration can yield olefinic byproducts, necessitating rigorous purification .

Cu(I)-Catalyzed Tandem Amination/Cyclization

Recent advances in transition metal catalysis have enabled streamlined access to azepanes. A Cu(I)-mediated tandem amination/cyclization protocol, initially developed for trifluoromethyl-substituted azepines, can be adapted for 2,7-dimethyl derivatives . The reaction employs functionalized allenynes and methyl-substituted amines under optimized conditions:

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Cu(MeCN)₄PF₆ (10)Dioxane90865
2Cu(MeCN)₄PF₆ (10)Dioxane70691
3CuI (10)Dioxane908NR

Data adapted from Ref . NR = No Reaction.

The mechanism involves:

  • Alkyne activation by Cu(I), forming a π-complex.

  • Amination at the terminal alkyne carbon, generating a propargylamine intermediate.

  • 6-endo-dig cyclization to form the azepane ring .

Notably, Cu(MeCN)₄PF₆ outperforms other copper sources due to its superior solubility and redox stability. The method achieves yields up to 91% under mild conditions (70°C, 6 h), though scalability is limited by the cost of allenynes.

Osmium-Catalyzed Aminohydroxylation and Ring Closure

Stereoselective synthesis of azepanes has been achieved via osmium-catalyzed tethered aminohydroxylation (TA) of allylic alcohols . For this compound, the sequence involves:

  • Grignard addition to aldehyde precursors to install methyl groups.

  • TA reaction with OsO₄/N-methylmorpholine N-oxide (NMO), introducing amine and hydroxyl moieties.

  • Hydrogenolytic debenzylation and reductive amination (RA) to close the seven-membered ring.

Critical parameters include:

  • Lewis acid additives : BF₃·Et₂O enhances diastereoselectivity (3:1 dr) .

  • Hydrogenation conditions : Pd(OH)₂/C selectively reduces intermediates without over-hydrogenation.

This method excels in stereocontrol but requires multi-step purification, resulting in modest overall yields (45–55%) .

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling of α-halo eneformamides with methyl nucleophiles offers a modular route to this compound . The process features:

  • Substrate stability : α-Halo eneformamides are bench-stable, unlike traditional enecarbamates.

  • Broad nucleophile scope : Methylzinc bromide and trimethylaluminum couple efficiently.

SubstrateNucleophileCatalystYield (%)
α-Iodo eneformamideMe₂ZnPd(PPh₃)₄78
α-Bromo eneformamideMe₃AlPd(OAc)₂82

Data adapted from Ref .

The reaction proceeds via oxidative addition of Pd(0) into the C–X bond, followed by transmetalation and reductive elimination. This method achieves high yields (75–82%) and excellent functional group tolerance, making it suitable for late-stage diversification .

Comparative Analysis of Synthesis Methods

MethodYield Range (%)StereoselectivityScalabilityCost Efficiency
Cyclization50–65LowModerateHigh
Cu(I)-Catalyzed65–91ModerateLowModerate
Os-Catalyzed TA45–55HighLowLow
Pd Cross-Coupling75–82HighHighModerate

Key takeaways:

  • Cyclization remains the most cost-effective for large-scale production despite moderate yields.

  • Pd cross-coupling balances yield and scalability but requires expensive catalysts.

  • Os-catalyzed TA is preferred for stereochemically complex targets.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated azepanes.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-azepane involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,7-Dimethyl-azepane with structurally related azepane and diazepane derivatives:

Compound CAS No. Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
This compound Not available C₇H₁₅N Methyl at positions 2 and 7 127.24 (calculated) Hypothesized increased lipophilicity vs. azepane
Azepane 111-49-9 C₆H₁₁N None 97.16 Baseline for comparison; hazardous per safety data
Azepane-2,7-dione 4726-93-6 C₆H₉NO₂ Oxo groups at positions 2 and 7 127.14 Potential for hydrogen bonding due to ketones
2-Nitromethylene-azepane 64480-12-2 C₇H₁₂N₂O₂ Nitromethylene at position 2 156.18 High topological polar surface area (57.8 Ų); possible toxicity
1,4-Diazepane derivatives (e.g., Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate) - C₂₂H₂₄N₂O₃ Phenyl, ethoxycarbonyl, and oxo groups 376.44 Bioactive; crystallographic data shows puckered ring conformation

Conformational and Crystallographic Differences

  • Ring Puckering : In diazepane derivatives like Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, the seven-membered ring adopts a puckered conformation with parameters $ q2 = 0.45 \, \text{Å}, q3 = 0.79 \, \text{Å} $, influencing intermolecular interactions such as N–H⋯O hydrogen bonds . Methyl groups in this compound may similarly distort ring planarity, affecting packing efficiency and solubility.
  • Hybridization Effects : Substituents like oxo or nitro groups alter nitrogen hybridization. For example, the N1 atom in 1,4-diazepane derivatives exhibits sp² hybridization due to conjugation with adjacent carbonyl groups, while N2 remains sp³-hybridized . In this compound, the nitrogen is expected to retain sp³ hybridization, limiting resonance stabilization.

Biological Activity

2,7-Dimethyl-azepane is a seven-membered heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by two methyl groups located at the 2 and 7 positions of the azepane ring. This specific stereochemistry influences its reactivity and interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Property Description
Molecular FormulaC₉H₁₅N
Molecular Weight139.23 g/mol
Boiling PointApproximately 140°C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The compound may act as an inhibitor or activator of various biochemical pathways, depending on the target. The stereochemistry of this compound plays a significant role in its binding affinity and specificity towards these targets .

Potential Biological Targets

  • Enzymes : May inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : Could interact with neurotransmitter receptors or other signaling molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new antibiotics .
  • Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by blocking sodium channels, which may extend to this compound .
  • Protein Kinase Inhibition : Certain azepane derivatives have been studied for their ability to inhibit protein kinases (PKA and PKB-alpha), which are crucial in cancer signaling pathways .

Case Studies

Several studies have explored the biological effects of azepane derivatives, providing insights into the potential applications of this compound.

Study on Anticonvulsant Properties

A study evaluated the anticonvulsant effects of various azepane derivatives. It was found that specific structural modifications could enhance activity against seizures, suggesting that similar modifications to this compound could yield beneficial effects .

Protein Kinase Inhibition Study

Research focused on novel azepane derivatives demonstrated significant inhibition of PKB-alpha with IC50 values as low as 4 nM for certain compounds. This highlights the potential for this compound to serve as a scaffold for developing selective kinase inhibitors .

Applications

The unique properties of this compound make it a valuable compound in several fields:

  • Medicinal Chemistry : Potential use in drug development targeting specific diseases like cancer and epilepsy.
  • Agricultural Chemistry : Possible applications in developing agrochemicals due to its biological activity.

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